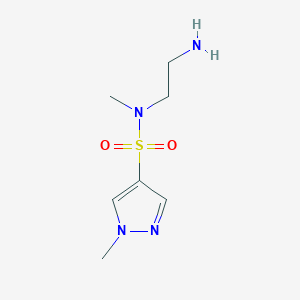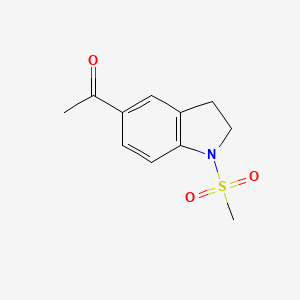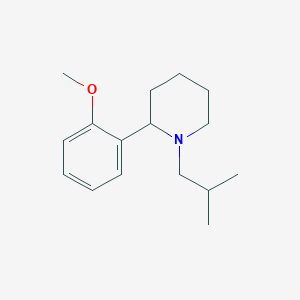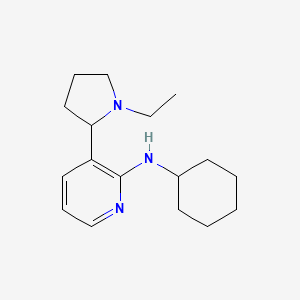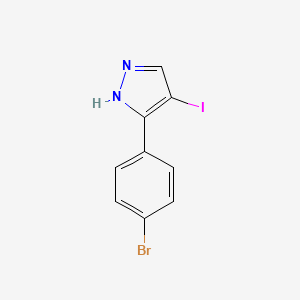
3-(4-Bromophenyl)-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features both bromine and iodine substituents on a pyrazole ring. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the compound can significantly influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of bromine and iodine substituents. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by halogenation reactions.
Cyclization: The initial step involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Iodination: The iodination step can be carried out using iodine or an iodine-containing reagent such as potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
科学的研究の応用
3-(4-Bromophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound is used in chemical biology to study the effects of halogenated pyrazoles on biological systems.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another halogenated heterocycle with similar biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential neurotoxic effects.
4-Bromophenylacetic acid: A brominated aromatic compound used in various chemical reactions.
Uniqueness
3-(4-Bromophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological properties. This dual halogenation can enhance its potential as a versatile building block in medicinal chemistry and material science.
特性
分子式 |
C9H6BrIN2 |
|---|---|
分子量 |
348.97 g/mol |
IUPAC名 |
5-(4-bromophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6BrIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChIキー |
PJGNILNWPBBZGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=NN2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)
![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
